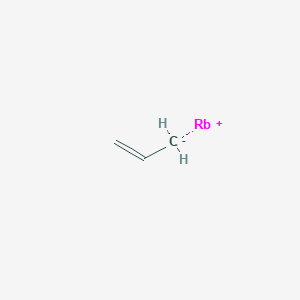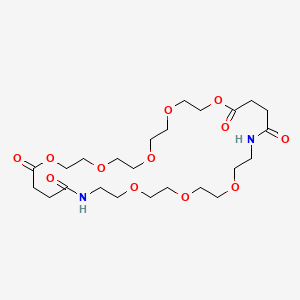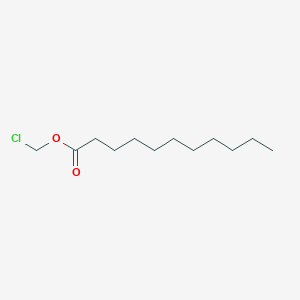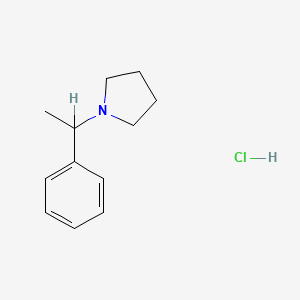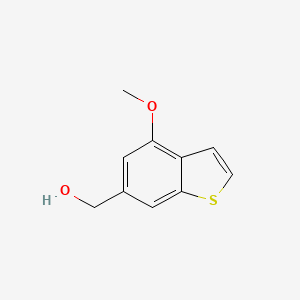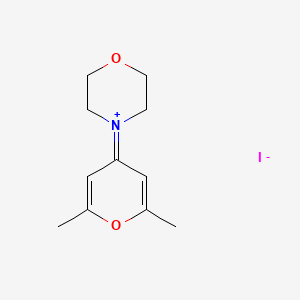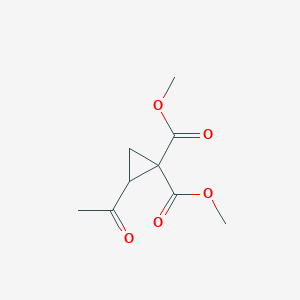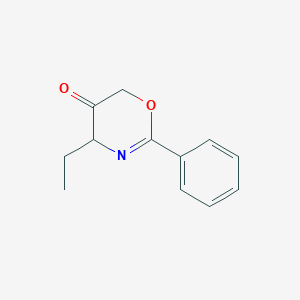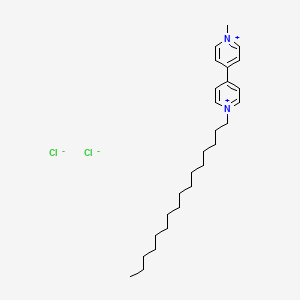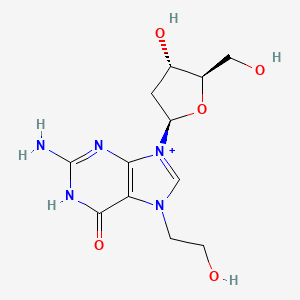
1-(Acetyloxy)-4-methylpyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Acetyloxy)-4-methylpyridin-1-ium bromide is an organic compound characterized by the presence of an acetyloxy group attached to a pyridinium ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Acetyloxy)-4-methylpyridin-1-ium bromide typically involves the acetylation of 4-methylpyridine. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then treated with hydrobromic acid to form the bromide salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Acetyloxy)-4-methylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a pyridine ring.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce pyridine derivatives.
Scientific Research Applications
1-(Acetyloxy)-4-methylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Acetyloxy)-4-methylpyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The pyridinium ring can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
4-Methylpyridine: A precursor in the synthesis of 1-(Acetyloxy)-4-methylpyridin-1-ium bromide.
1-(Acetyloxy)pyridinium bromide: Similar structure but lacks the methyl group.
N-Acetylpyridinium bromide: Another acetylated pyridinium compound with different substitution patterns.
Uniqueness: this compound is unique due to the presence of both an acetyloxy group and a methyl group on the pyridinium ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
78394-39-5 |
|---|---|
Molecular Formula |
C8H10BrNO2 |
Molecular Weight |
232.07 g/mol |
IUPAC Name |
(4-methylpyridin-1-ium-1-yl) acetate;bromide |
InChI |
InChI=1S/C8H10NO2.BrH/c1-7-3-5-9(6-4-7)11-8(2)10;/h3-6H,1-2H3;1H/q+1;/p-1 |
InChI Key |
WBCSZXSZPONQNO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=[N+](C=C1)OC(=O)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



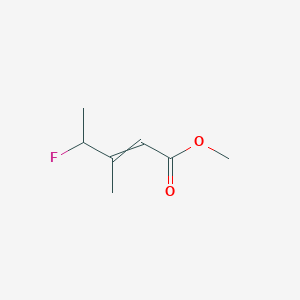
![8-Bromo-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14435230.png)
